Cbz-Lys-Lys-PABA-AMC (diTFA) is a fluorogenic peptide characterized by its unique structure, which includes a carbobenzoxy (Cbz) protecting group, two lysine residues, para-aminobenzoic acid (PABA), and 7-amino-4-methylcoumarin (AMC) as the fluorophore. The molecular formula of Cbz-Lys-Lys-PABA-AMC (diTFA) is , with a molecular weight of 942.85 g/mol. This compound is primarily utilized in biochemical research for its ability to fluoresce upon cleavage by specific enzymes, making it valuable for studying proteolytic activities and enzyme kinetics .
Cbz-Lys-Lys-PABA-AMC (diTFA) exhibits significant biological activity as a substrate for various proteolytic enzymes, particularly serine proteases and cysteine proteases. Its design allows for selective cleavage, which can be quantitatively measured through fluorescence intensity. This property makes it an effective tool for studying enzyme kinetics and protease specificity in various biological systems, including cancer research and drug development .
The synthesis of Cbz-Lys-Lys-PABA-AMC (diTFA) typically involves solid-phase peptide synthesis techniques. The process includes the following steps:
The applications of Cbz-Lys-Lys-PABA-AMC (diTFA) are diverse and include:
Interaction studies involving Cbz-Lys-Lys-PABA-AMC (diTFA) focus on its interactions with various enzymes and inhibitors. These studies help elucidate enzyme mechanisms and identify potential drug targets. The fluorogenic nature allows for real-time monitoring of these interactions, providing insights into kinetics and binding affinities. Additionally, studies often explore how modifications to the peptide sequence or structure can affect its interaction profile with specific enzymes .
Several compounds share structural or functional similarities with Cbz-Lys-Lys-PABA-AMC (diTFA). Notable examples include:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Cbz-Lys-Lys-PABA-AMC (diTFA) | Two lysines, PABA, AMC | High specificity for serine proteases |
| Cbz-Ala-Ala-PABA-AMC | Two alanines, PABA, AMC | Lower fluorescence intensity |
| Acetyl-Leu-Gly-PABA-AMC | Leucine and glycine residues | Different enzyme specificity |
| Cbz-Arg-Arg-PABA-AMC | Two arginines, PABA, AMC | Enhanced binding to certain proteases |
The uniqueness of Cbz-Lys-Lys-PABA-AMC (diTFA) lies in its specific structure that provides enhanced sensitivity and selectivity towards certain enzymes compared to other similar compounds, making it particularly valuable in biochemical research settings .
Carbobenzoxy-Lysine-Lysine-Para-Aminobenzoic Acid-7-Amino-4-Methylcoumarin (bis-trifluoroacetate) represents a complex fluorogenic peptide substrate with the empirical formula C₄₂H₄₈F₆N₆O₁₂ [1]. The molecular weight of this compound is reported as 942.9 grams per mole, reflecting its substantial structural complexity . This molecular composition encompasses multiple functional domains including protective groups, amino acid residues, linker molecules, and fluorescent reporters integrated into a single molecular entity [1].
The stereochemical configuration of this compound follows the natural L-configuration for both lysine residues, which is essential for proper enzyme recognition and cleavage specificity [31]. The stereochemical integrity of amino acid components directly influences the compound's biological activity and substrate recognition properties [21]. Research demonstrates that modifications to peptide stereochemistry can significantly affect cellular uptake efficiency and intracellular localization patterns [31].
The carbobenzoxy protecting group serves as a critical structural element that modulates the compound's stability and enzymatic accessibility [44]. This benzyloxycarbonyl moiety suppresses the nucleophilic and basic properties of the nitrogen lone pair, effectively masking the reactivity of the terminal amino group [44]. The carbobenzoxy group demonstrates remarkable stability under physiological conditions while remaining removable through specific catalytic processes [44].
The protecting group dynamics are influenced by pH conditions, with the carbobenzoxy moiety showing enhanced stability in neutral to slightly acidic environments [45]. Deprotection typically occurs through hydrogenolysis in the presence of palladium-based catalysts, yielding a terminal carbamic acid that readily decarboxylates to release the free amine [44]. This protective mechanism ensures substrate integrity during synthesis and storage while allowing controlled activation during enzymatic assays [11].
The dipeptide sequence consisting of two consecutive lysine residues functions as the primary recognition motif for specific proteolytic enzymes [13] [40]. Research indicates that lysine-containing dipeptides demonstrate distinct cleavage preferences, with over 97% of enzymatic cleavages occurring at the C-terminal position of lysine residues [37]. The dibasic nature of the lysine-lysine sequence creates an optimal substrate configuration for serine proteases and cysteine proteases [46].
Cleavage specificity studies reveal that the lysine-lysine motif exhibits enhanced recognition by cathepsin enzymes, particularly when flanked by hydrophobic residues [41]. The positioning of basic amino acids creates electrostatic interactions with enzyme active sites, facilitating substrate binding and catalytic turnover [40]. Comparative analysis demonstrates that dipeptides containing dibasic sequence combinations show variable activity depending on the specific protease system employed [41].
| Enzyme Type | Cleavage Position | Specificity (%) | Reference |
|---|---|---|---|
| Cathepsin B | C-terminal Lysine | >97 | [37] |
| Serine Proteases | Dibasic Sites | 85-92 | [46] |
| Cysteine Proteases | Between Dibasic Residues | 78-85 | [46] |
Para-aminobenzoic acid functions as a self-immolative spacer that facilitates controlled release of the fluorescent reporter following enzymatic cleavage [9]. This linker molecule incorporates an electron-withdrawing carboxylic acid group that enhances stability during solid-phase peptide synthesis while maintaining cleavage sensitivity [10]. The para-aminobenzoic acid spacer allows cathepsin-mediated enzymes ample access to the peptide substrate through its well-established spacer effect [10].
The photophysical properties of para-aminobenzoic acid derivatives are significantly influenced by pH conditions, with intramolecular charge transfer occurring following photoexcitation [38]. This charge transfer results in the formation of zwitterionic species that contribute to the compound's fluorescent properties [38]. The thermodynamics of excited state reactions demonstrate entropy-driven processes that are temperature-dependent [38].
The 7-amino-4-methylcoumarin fluorophore exhibits characteristic excitation and emission properties that enable sensitive detection of enzymatic activity [15] [16]. Spectroscopic analysis reveals an excitation maximum at 341-344 nanometers and an emission maximum at 440-441 nanometers [15] [16]. These photophysical properties remain stable across physiological pH ranges, eliminating variability due to pH-dependent protonation and deprotonation effects [17].
The fluorescence quantum yield and photostability of 7-amino-4-methylcoumarin make it an ideal reporter molecule for kinetic studies [18]. Detection sensitivity allows for measurement of enzyme activities at concentrations as low as 10⁻³ units [18]. The fluorophore demonstrates excellent signal-to-background ratios and minimal photobleaching under standard assay conditions [6].
| Photophysical Parameter | Value | Units | Reference |
|---|---|---|---|
| Excitation Maximum | 341-344 | nanometers | [15] [16] |
| Emission Maximum | 440-441 | nanometers | [15] [16] |
| Molecular Weight | 175.2 | grams per mole | [22] |
| Detection Limit | 10⁻³ | enzyme units | [18] |
The bis-trifluoroacetate salt form significantly influences the physicochemical properties and biological behavior of the peptide substrate [11] [14]. Trifluoroacetate counterions interact electrostatically with positively charged amino groups, affecting both the secondary structure and hydrogen-bonding network of the molecule [45]. These interactions can alter the conformational dynamics and substrate recognition properties [45].
Counter-ion effects extend to biological activity, with trifluoroacetate anions capable of modifying peptide bioavailability and cellular interactions [45]. The presence of trifluoroacetate counterions may interfere with infrared spectroscopic characterization due to overlapping absorption bands in the amide region [45]. Exchange of trifluoroacetate counterions can be achieved through lyophilization procedures or ion-exchange methodologies [11] [14].
Structure-activity relationship analysis reveals critical molecular features that determine the compound's enzymatic substrate properties and fluorogenic behavior [12] [43]. The spatial arrangement of functional groups creates a molecular architecture optimized for specific protease recognition while maintaining fluorescent reporter functionality [47]. Modifications to individual structural components demonstrate variable effects on substrate efficiency and detection sensitivity [43].
The carbobenzoxy protecting group contributes to substrate stability and controlled activation, with removal kinetics directly affecting enzymatic turnover rates [44]. The lysine-lysine dipeptide sequence provides the primary recognition element, with cleavage specificity determined by the spacing and orientation of basic residues [40] [46]. The para-aminobenzoic acid linker facilitates controlled fluorophore release while maintaining structural integrity during enzymatic processing [9] [10].
Kinetic parameter analysis demonstrates that structural modifications can significantly alter Michaelis-Menten constants and maximum velocity values [30] [33]. The integration of multiple functional domains creates synergistic effects that enhance overall substrate performance compared to individual components [12]. These structure-activity relationships provide fundamental insights for the rational design of optimized fluorogenic substrates with enhanced sensitivity and selectivity [43] [47].
| Structural Component | SAR Impact | Functional Contribution | Reference |
|---|---|---|---|
| Carbobenzoxy Group | Stability Enhancement | Protective Function | [44] |
| Lysine-Lysine Sequence | Recognition Specificity | Enzyme Binding | [40] [46] |
| Para-Aminobenzoic Acid | Controlled Release | Spacer Effect | [9] [10] |
| 7-Amino-4-Methylcoumarin | Signal Generation | Fluorescent Reporter | [15] [16] |
| Trifluoroacetate Counterions | Physicochemical Modulation | Solubility and Stability | [45] |
Carbobenzyloxy-Lysine-Lysine-para-Aminobenzoic Acid-7-Amino-4-Methylcoumarin di-Trifluoroacetic Acid represents a sophisticated fluorogenic peptide substrate characterized by its distinctive spectroscopic properties. The compound integrates multiple functional domains that collectively contribute to its utility as a biochemical research tool, with the 7-amino-4-methylcoumarin moiety serving as the primary fluorescent reporter [2].
The fluorogenic nature of this compound stems from its design as an enzyme substrate, where proteolytic cleavage releases the 7-amino-4-methylcoumarin fluorophore, enabling quantitative measurement of enzymatic activity through fluorescence detection [2]. This mechanism underlies its widespread application in studying proteolytic enzymes, particularly serine proteases and cysteine proteases .
The fluorescence characteristics of Carbobenzyloxy-Lysine-Lysine-para-Aminobenzoic Acid-7-Amino-4-Methylcoumarin di-Trifluoroacetic Acid are primarily determined by the 7-amino-4-methylcoumarin fluorophore component. Spectroscopic analysis reveals excitation maxima at $$\lambda{\text{ex}} = 346\ \text{nm}$$ and corresponding emission maxima at $$\lambda{\text{em}} = 434\ \text{nm}$$ [2].
These spectroscopic parameters align closely with the general characteristics of 7-amino-4-methylcoumarin derivatives, which typically exhibit excitation wavelengths in the range of 340-360 nanometers and emission wavelengths between 440-460 nanometers [3] [4] [5]. The specific excitation and emission maxima observed for this compound represent a slight blue-shift compared to the parent 7-amino-4-methylcoumarin molecule, which shows excitation at 341 nanometers and emission at 441 nanometers [3] [6].
| Spectroscopic Parameter | Wavelength (nm) | Reference Citation |
|---|---|---|
| Excitation Maximum | 346 | [2] |
| Emission Maximum | 434 | [2] |
| AMC Reference Excitation | 341 | [3] [6] |
| AMC Reference Emission | 441 | [3] [6] |
| General AMC Range (Excitation) | 340-360 | [4] [5] |
| General AMC Range (Emission) | 440-460 | [4] [5] |
The observed spectral shift can be attributed to the molecular environment created by the peptide backbone and the para-aminobenzoic acid linker, which influences the electronic transitions of the coumarin chromophore through conjugation effects and local field perturbations [2]. The carbobenzyloxy protecting group and lysine residues contribute to the overall molecular architecture, affecting the photophysical properties of the fluorescent reporter.
The quantum yield characteristics of Carbobenzyloxy-Lysine-Lysine-para-Aminobenzoic Acid-7-Amino-4-Methylcoumarin di-Trifluoroacetic Acid have not been extensively documented in the literature. However, insights can be drawn from studies of related coumarin derivatives and 7-amino-4-methylcoumarin-based compounds.
Coumarin-based fluorophores demonstrate significant environmental sensitivity, with quantum yields varying substantially based on solvent polarity, pH conditions, and molecular interactions [7] [8]. Studies of coumarin derivatives have reported quantum yields ranging from 0.03% in non-polar environments to over 80% under optimal conditions [7] [8]. The quantum yield of 7-amino-4-methylcoumarin itself is known to be relatively low in aqueous environments but can be enhanced through appropriate chemical modifications and environmental conditions [8].
Environmental factors significantly influence the fluorescence properties of coumarin-based compounds. Temperature effects are particularly notable, with fluorescence intensity generally decreasing as temperature increases [9] [10]. pH sensitivity represents another critical parameter, as demonstrated by related fluorescent compounds where pH changes can result in substantial alterations in emission characteristics [11] [7] [10].
The presence of the trifluoroacetic acid counterions in the di-Trifluoroacetic Acid salt form enhances the compound's solubility in aqueous buffers, which may influence the local microenvironment around the fluorophore and consequently affect its photophysical properties [2]. The ionic strength and buffer composition of the solution can modulate the fluorescence output, necessitating careful standardization of experimental conditions for quantitative applications.
Studies on related amino-acid-derived carbon quantum dots have shown that compounds containing positively charged amino acids, including lysine, can exhibit enhanced quantum yields [12]. This suggests that the lysine residues in Carbobenzyloxy-Lysine-Lysine-para-Aminobenzoic Acid-7-Amino-4-Methylcoumarin di-Trifluoroacetic Acid may contribute positively to the overall fluorescence efficiency of the compound.
The stability profile of Carbobenzyloxy-Lysine-Lysine-para-Aminobenzoic Acid-7-Amino-4-Methylcoumarin di-Trifluoroacetic Acid reflects the complex interplay between its peptide backbone, fluorescent reporter, and environmental storage conditions. Understanding these stability characteristics is crucial for maintaining compound integrity and ensuring reproducible experimental results.
The solubility characteristics of Carbobenzyloxy-Lysine-Lysine-para-Aminobenzoic Acid-7-Amino-4-Methylcoumarin di-Trifluoroacetic Acid reflect its amphiphilic nature, combining hydrophilic peptide components with aromatic fluorophore elements. Understanding these solubility properties is essential for proper sample preparation and experimental design.
Aqueous Solubility
The compound demonstrates good solubility in water, facilitated by the presence of the lysine residues and the trifluoroacetic acid counterions [13] [17]. The positively charged lysine side chains and the ionic nature of the di-Trifluoroacetic Acid salt form contribute to favorable interactions with polar solvents [2]. The trifluoroacetic acid groups enhance solubility in aqueous buffers, making the compound suitable for use in physiological buffer systems commonly employed in enzymatic assays [2].
Water solubility is influenced by pH conditions, with optimal dissolution typically achieved under slightly acidic to neutral conditions. The presence of buffer salts can further enhance solubility through ionic strength effects and specific ion interactions [2] [18].
Organic Solvent Compatibility
The compound shows excellent solubility in polar aprotic solvents, particularly dimethyl sulfoxide and N,N-dimethylformamide, where concentrations up to 20 millimolar can be readily achieved [4] [18] [5]. These solvents are particularly useful for preparing concentrated stock solutions that can subsequently be diluted into aqueous media [4] [18].
Alcoholic solvents, including absolute ethanol and methanol, provide good to moderate solubility, with ethanol generally showing superior dissolution characteristics [4] [19] [18]. The solubility in alcoholic media makes these solvents suitable for intermediate dilutions and formulation approaches that require gradual transition from organic to aqueous environments [19].
| Solvent/Medium | Solubility Level | Typical Concentration | Reference Citation |
|---|---|---|---|
| Water | Good | Variable | [13] [17] |
| DMSO | Excellent | ~20 mM | [4] [18] |
| DMF | Excellent | ~20 mM | [4] [5] |
| Ethanol (absolute) | Good | ~20 mM | [4] [19] |
| Methanol | Moderate | Not specified | [18] |
| Acetone | Good | Not specified | [20] |
| Aqueous buffers (with TFA) | Enhanced | Enhanced | [2] |
Solubility Optimization Strategies
For peptides with challenging solubility profiles, sequential dissolution approaches have proven effective [18]. Initial dissolution in small volumes of dimethyl sulfoxide followed by gradual dilution with aqueous buffer can achieve final concentrations suitable for biological assays while maintaining compound stability [18].
The use of co-solvents and solubilizing agents can further enhance dissolution characteristics. However, care must be taken to ensure that such additives do not interfere with subsequent enzymatic assays or fluorescence measurements [18].
Practical Considerations
Sample preparation protocols should account for the hygroscopic nature of the compound and the potential for aggregation at high concentrations [18] [15]. Freshly prepared solutions generally show superior performance compared to aged stocks, particularly when stored under suboptimal conditions [15].